4-Fluoro-3-nitroaniline

Catalog No.
S573503
CAS No.
364-76-1
M.F
C6H5FN2O2
M. Wt
156.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitroaniline

CAS Number

364-76-1

Product Name

4-Fluoro-3-nitroaniline

IUPAC Name

4-fluoro-3-nitroaniline

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

InChI

InChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2

InChI Key

LLIOADBCFIXIEU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])F

Synonyms

4-fluoro-3-nitroaniline

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])F

Precursor in Organic Synthesis:

-F-3-NA serves as a building block in the synthesis of diverse organic molecules, including:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Studies have explored using 4-F-3-NA to synthesize specific heterocycles with potential applications in medicinal chemistry [].
  • Fine chemicals: These are high-purity chemicals used in various industries, including pharmaceuticals, electronics, and agriculture. Research has investigated the use of 4-F-3-NA in the production of specific fine chemicals with desired properties.

It's important to note that the specific research applications of 4-F-3-NA are likely diverse and not comprehensively documented online. Scientific databases and publications might offer more specific details about its use in various research fields.

Additional Considerations:

  • Limited information: While 4-F-3-NA might find use in various scientific research areas, readily available information regarding its specific research applications is scarce. Further exploration through scientific databases and publications might be necessary to gain a more comprehensive understanding of its research relevance.
  • Safety precautions: 4-F-3-NA is classified as a harmful substance and can cause skin irritation, eye damage, and other health problems upon exposure. It's crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting, following established safety protocols.

4-Fluoro-3-nitroaniline is an organofluorine compound and a member of the nitroaniline family, characterized by the chemical formula C₆H₅FN₂O₂. It appears as a yellow or gold powder and is notable for its unique combination of a fluorine atom and a nitro group attached to the aniline structure. This compound is primarily synthesized from p-fluoroaniline through nitration processes involving nitric and sulfuric acids under controlled conditions .

  • No public research data exists on the specific toxicity of 4-F-3-NA.
  • However, due to the presence of the nitro group, it's likely to be irritating and harmful if swallowed [].
  • Standard safety protocols for handling aromatic nitro compounds should be followed when working with 4-F-3-NA [].

Please note:

  • The absence of detailed information on specific reactions or properties doesn't necessarily mean the research hasn't been conducted.
  • Often, such information is not publicly available due to commercial reasons or ongoing research.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reducing agents like tin and hydrochloric acid.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
  • Oxidation: The amino group may be oxidized under specific conditions, although this reaction is less common.

Common reagents for these reactions include hydrogen gas, palladium catalysts for reduction, and strong oxidizing agents like potassium permanganate for oxidation .

The biological activity of 4-fluoro-3-nitroaniline is noteworthy due to its interaction with various enzymes and proteins. It has been shown to inhibit cytochrome P450 enzymes, which are essential for the metabolism of many xenobiotics. This inhibition can lead to significant alterations in metabolic pathways within cells, potentially inducing oxidative stress and affecting cell signaling pathways . Additionally, studies have indicated that exposure to this compound can cause changes in hematopoietic systems in animal models, suggesting potential toxicity .

The synthesis of 4-fluoro-3-nitroaniline typically involves the nitration of p-fluoroaniline. The process can be summarized as follows:

  • Dissolve p-fluoroaniline in sulfuric acid.
  • Gradually add a mixture of nitric acid and sulfuric acid while maintaining low temperatures (around 2°C).
  • Allow the reaction to proceed for about one hour.
  • Purify the crude product by dissolving it in cold dilute hydrochloric acid and subsequently making it alkaline to recover the desired compound .

Industrial production methods follow similar principles but are optimized for larger scales, ensuring high yield and purity through careful control of reaction conditions .

4-Fluoro-3-nitroaniline has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Dyes: This compound is utilized in the preparation of commercial hair dyes and other colorants due to its vibrant color properties .
  • Pharmaceuticals: Its biochemical properties make it a candidate for further research in drug development and enzyme inhibition studies .

Research on 4-fluoro-3-nitroaniline has highlighted its interactions with biological systems. The compound affects cellular functions by altering gene expression and metabolic activities, leading to oxidative stress responses. Its transport within cells is facilitated by specific transporters, indicating its potential accumulation in particular cellular compartments . Studies have also shown that it can induce methemoglobinemia, a condition characterized by altered hemoglobin function, which poses risks associated with exposure .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-fluoro-3-nitroaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-3-nitroanilineContains chlorine instead of fluorineUsed in similar applications but exhibits different biological effects
2-Chloro-5-nitroanilineDifferent substitution patternExhibits distinct reactivity profiles
1-Amino-2-chloro-4-nitrobenzeneAmino group at position 1Shows different biological interactions

Each of these compounds presents unique properties that differentiate them from 4-fluoro-3-nitroaniline, particularly regarding their reactivity and biological effects.

Industrial-Scale Production Methods

Industrial production of 4-fluoro-3-nitroaniline primarily relies on the direct nitration of 4-fluoroaniline using various nitrating systems under controlled conditions [16]. The most established industrial method involves the nitration of para-fluoroaniline under anhydrous conditions, which has been demonstrated to achieve yields ranging from 62% to 89% [16]. This process typically operates at temperatures between 8-10°C with reaction times of 1-2 hours [16].

A significant advancement in industrial production has been the implementation of continuous flow nitration systems [13]. These systems operate at elevated temperatures of 70-80°C with dramatically reduced reaction times of approximately 7.8 seconds, achieving remarkable yields of 83-98% [13]. The continuous flow approach offers superior heat exchange and mixing properties compared to traditional batch processes, resulting in enhanced process safety and higher space-time yields [13].

The high-temperature batch process represents another viable industrial approach, operating at temperatures of 40-60°C for approximately 2 hours [4]. This method has demonstrated consistent yields of 82.6-83.5% with product purity exceeding 99% as determined by high-performance liquid chromatography analysis [4]. The process involves methylation reactions using sulfuric acid as solvent and formaldehyde as methylating agent under controlled temperature conditions [4].

Anhydrous conditions processing has emerged as a preferred industrial method due to its ability to minimize side reactions and improve product quality [16]. This approach operates at temperatures ranging from 20-45°C with reaction times of approximately 1.5 hours, consistently achieving yields of 86-92% [4]. The method employs concentrated sulfuric acid solutions with mass concentrations of 60-98% to maintain anhydrous reaction conditions [4].

Mixed acid nitration systems, utilizing combinations of nitric acid and sulfuric acid, have been extensively studied for industrial applications [24]. These systems operate across a broad temperature range of 60-100°C with reaction times varying from 16 minutes to several hours, depending on the specific acid concentrations employed [24]. Yields typically range from 86-99%, with higher temperatures generally favoring increased conversion rates [24].

Table 1: Industrial-Scale Production Methods

MethodTemperature (°C)Pressure (bar)Reaction TimeYield (%)Scale
Direct Nitration of 4-Fluoroaniline8-1011-2 hours62-89Industrial
Continuous Flow Nitration70-801-107.8 seconds83-98Pilot/Industrial
High-Temperature Batch Process40-6012 hours82.6-83.5Industrial
Anhydrous Conditions Process20-4511.5 hours86-92Industrial
Mixed Acid Nitration60-1001-216 minutes86-99Laboratory/Pilot

Laboratory-Scale Synthesis Techniques

Laboratory-scale synthesis of 4-fluoro-3-nitroaniline employs various specialized techniques designed to optimize reaction conditions and product purity [10]. The standard nitration protocol involves the use of nitric acid and sulfuric acid mixtures at temperatures ranging from 5-20°C [10]. This method typically requires extended reaction times of up to 63 hours but achieves yields of 92% with product purity exceeding 98% [10].

Microreactor synthesis represents a significant advancement in laboratory-scale production, utilizing fuming nitric acid as the nitrating agent [13]. This technique operates at temperatures of 20-40°C with remarkably short reaction times of approximately 1 minute, achieving yields of 94-98% with product purity exceeding 99% [13]. The microreactor approach provides superior control over reaction parameters and enables rapid optimization of synthesis conditions [13].

Optimized temperature control methods have been developed to enhance reaction efficiency while maintaining product quality [13] [24]. These techniques employ concentrated nitric acid at temperatures ranging from 70-97°C with reaction times of 8-16 minutes [13] [24]. The approach consistently achieves yields of 88-98% with product purity exceeding 95%, demonstrating the importance of precise temperature management in nitration reactions [13] [24].

Solvent-free conditions synthesis has gained attention for its environmental benefits and process simplification [4]. This method utilizes nitric acid and sulfuric acid mixtures at temperatures of 25-50°C for approximately 2 hours, achieving yields of 83.5% with product purity exceeding 99% [4]. The technique eliminates the need for organic solvents while maintaining high product quality standards [4].

Modified reaction conditions involving potassium nitrate and sulfuric acid have been investigated as alternative nitrating systems [5]. These conditions operate at low temperatures of 0-20°C with reaction times of 20 minutes, achieving yields of 86% with product purity exceeding 98% [5]. This approach offers advantages in terms of reaction control and reduced thermal hazards [5].

Table 2: Laboratory-Scale Synthesis Techniques

TechniqueNitrating AgentTemperature Range (°C)Reaction TimeYield (%)Product Purity (%)
Standard Nitration ProtocolHNO₃/H₂SO₄5-2063 hours92≥98
Microreactor SynthesisFuming HNO₃20-401 minute94-98≥99
Optimized Temperature ControlConcentrated HNO₃70-978-16 minutes88-98≥95
Solvent-Free ConditionsHNO₃/H₂SO₄25-502 hours83.5≥99
Modified Reaction ConditionsKNO₃/H₂SO₄0-2020 minutes86≥98

Reaction Optimization and Yield Improvement

Reaction optimization for 4-fluoro-3-nitroaniline synthesis focuses on several critical parameters that significantly impact both yield and product quality [13] [24]. Temperature control emerges as the most influential factor, with optimal ranges established at 70-80°C for continuous processes [13]. Studies demonstrate that increasing temperature generally enhances conversion rates, though excessive temperatures may promote undesirable side reactions [24].

Acid concentration represents the most critical optimization parameter, with nitric acid concentrations of 15-30 molar providing optimal nitration efficiency [13] [24]. Research indicates that conversion rates are primarily limited by the production of nitrating species rather than acid depletion, emphasizing the importance of maintaining adequate acid concentrations throughout the reaction [24]. Higher acid concentrations consistently correlate with improved conversion rates and reduced reaction times [24].

Reaction time optimization varies significantly depending on the chosen synthesis method [13]. Continuous flow systems achieve complete conversion within seconds, while batch processes may require hours for optimal yields [13]. The kinetic studies reveal that most nitration reactions operate within a kinetically controlled regime at moderate temperatures, transitioning to mass-transfer-limited conditions at higher flow rates [13].

Flow rate and residence time optimization in continuous systems directly impact product formation and quality [13]. Research demonstrates that product concentration is inversely proportional to flow rate, with optimal flow rates ranging from 0.5-2 milliliters per minute [13]. Residence times of 0.5-8 minutes provide adequate reaction completion while minimizing side product formation [13].

Reagent stoichiometry optimization involves careful control of nitric acid equivalents relative to the starting material [13]. Studies indicate that 1.3-30 equivalents of nitric acid provide optimal conversion, with higher equivalents favoring complete conversion but potentially increasing waste production [13]. The optimal stoichiometry depends on reaction temperature, concentration, and desired throughput [13].

Table 3: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldCritical Factor
Temperature Control70-80°CHighConversion rate
Acid Concentration15-30 M HNO₃Very HighNitration efficiency
Reaction Time1-16 minutesMediumComplete reaction
Flow Rate0.5-2 mL/minHighMass transfer
Residence Time0.5-8 minutesHighReaction completion
Reagent Stoichiometry1.3-30 equiv HNO₃MediumSide reaction control

Advanced yield improvement strategies have been developed through systematic process optimization studies [13] [25]. Continuous flow processing represents the most significant advancement, offering yield improvements of 10-15% compared to traditional batch methods [13]. This improvement stems from enhanced heat and mass transfer, precise reaction control, and reduced side product formation [13].

Temperature optimization strategies focus on identifying optimal thermal conditions for specific reaction systems [13] [24]. Careful temperature control can improve yields by 5-10% while maintaining product quality and minimizing energy consumption [24]. The optimization requires balancing reaction kinetics with thermal stability considerations [24].

Implementation of anhydrous conditions provides yield improvements of 8-12% by eliminating water-related side reactions [16]. This approach requires careful moisture control and specialized equipment but consistently delivers superior product quality and reduced purification requirements [16].

Enhanced mixing strategies, particularly in batch reactors, can improve yields by 3-7% through improved reagent contact and heat transfer [28]. These improvements are readily achievable with minimal equipment modifications and represent cost-effective optimization approaches [28].

Table 4: Yield Improvement Strategies

StrategyYield ImprovementImplementation ComplexityCost Impact
Continuous Flow Processing10-15%HighHigh Initial
Temperature Optimization5-10%MediumLow
Anhydrous Conditions8-12%MediumMedium
Enhanced Mixing3-7%LowLow
Controlled Addition Rate2-5%LowLow
Purification Method5-8%MediumMedium

XLogP3

0.8

Melting Point

97.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (17.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

364-76-1

Wikipedia

4-fluoro-3-nitroaniline

General Manufacturing Information

Benzenamine, 4-fluoro-3-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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